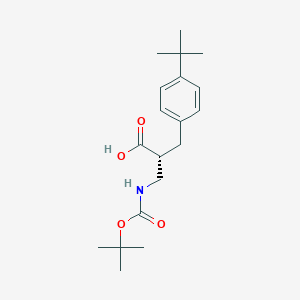

Boc-(r)-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid

CAS No.:

Cat. No.: VC18745937

Molecular Formula: C19H29NO4

Molecular Weight: 335.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H29NO4 |

|---|---|

| Molecular Weight | 335.4 g/mol |

| IUPAC Name | (2R)-2-[(4-tert-butylphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

| Standard InChI | InChI=1S/C19H29NO4/c1-18(2,3)15-9-7-13(8-10-15)11-14(16(21)22)12-20-17(23)24-19(4,5)6/h7-10,14H,11-12H2,1-6H3,(H,20,23)(H,21,22)/t14-/m1/s1 |

| Standard InChI Key | BTRCYFWSNTWMLA-CQSZACIVSA-N |

| Isomeric SMILES | CC(C)(C)C1=CC=C(C=C1)C[C@H](CNC(=O)OC(C)(C)C)C(=O)O |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)CC(CNC(=O)OC(C)(C)C)C(=O)O |

Introduction

Boc-(r)-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid is a specialized amino acid derivative primarily utilized in organic synthesis, particularly in peptide synthesis. This compound features a tert-butyloxycarbonyl (Boc) protecting group, which is essential for safeguarding the amino functional group during various chemical reactions. Its structure includes a tert-butyl group attached to a benzyl ring, linked to a propanoic acid backbone, making it a valuable building block in the synthesis of more complex molecules.

Synthesis and Mechanism of Action

The synthesis of Boc-(r)-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (BocO). The Boc group prevents unwanted reactions during peptide assembly. Once deprotected, the free amino group can react to form peptide bonds with carboxylic acids or other activated derivatives, facilitating the construction of peptides or proteins.

Applications in Research

Boc-(r)-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid finds significant applications in scientific research, particularly in peptide synthesis. It serves as an intermediate in the synthesis of peptides and other bioactive compounds. Compounds with similar structures are often utilized in medicinal chemistry for their roles as intermediates in the synthesis of bioactive peptides, which may exhibit significant biological properties such as influencing enzyme-substrate interactions and modulating receptor activity.

Comparison with Similar Compounds

Several compounds share structural similarities with Boc-(r)-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid. The following table highlights their unique features:

| Compound Name | Protecting Group | Unique Features |

|---|---|---|

| Fmoc-Alanine | Fmoc | Commonly used in peptide synthesis |

| Boc-Valine | tert-butyloxycarbonyl | Removed under acidic conditions |

| Fmoc-Proline | Fmoc | Contains a secondary amine, influencing reactivity |

| Boc-Tyrosine | tert-butyloxycarbonyl | Aromatic side chain provides unique properties |

| Fmoc-(r)-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid | Fmoc | Combines Fmoc and tert-butyl groups for stability |

Boc-(r)-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid stands out due to its combination of the Boc protecting group and the sterically bulky tert-butyl substituent. This unique structure not only provides effective protection during peptide synthesis but also enhances stability and selectivity compared to other protecting groups like Fmoc.

Industrial Production and Future Directions

In industrial settings, large-scale synthesis may utilize continuous flow reactors to enhance efficiency and yield while minimizing waste. The use of such advanced technologies is expected to play a crucial role in the future production of Boc-(r)-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid, enabling more efficient and sustainable synthesis processes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume